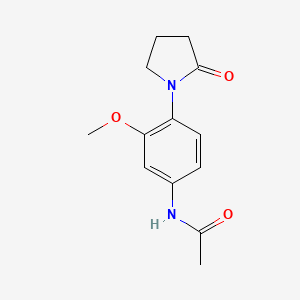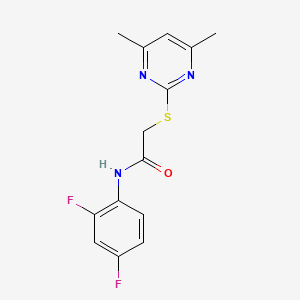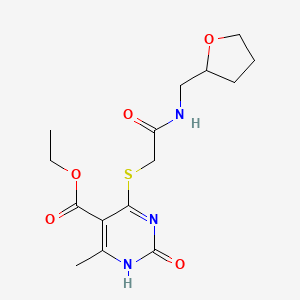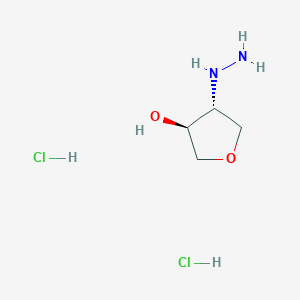
4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine, also known as PPAI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PPAI belongs to the class of imidazole derivatives, which are widely used in medicinal chemistry due to their diverse biological activities.
Scientific Research Applications
Synthesis and Biological Studies
A novel series of compounds derived from the chemical structure of 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine were synthesized and evaluated for their pharmacological activities. These compounds were primarily investigated for phosphodiesterase (PDE) inhibition and antimicrobial activities. The synthesis involved N-arylation of imidazole with 4-fluorobenzaldehyde, followed by treatment with substituted acetophenones to yield corresponding chalcones. These chalcones were further reacted to produce the title compounds, some of which showed marked activities in PDE inhibition and anti-bacterial and anti-fungal bioassays (Bukhari et al., 2013).
CYP26 Inhibition and Neuroblastoma
Another research application involved the synthesis and potent inhibitory activity of novel compounds, including derivatives of this compound, against a MCF-7 CYP26A1 cell assay. These compounds, particularly the biaryl imidazole and heteroaryl imidazole derivatives, were identified as potent CYP26 inhibitors. Incubation of these compounds with SH-SY5Y human neuroblastoma cells potentiated the atRA-induced expression of CYP26B1, suggesting their potential for further clinical development (Gomaa et al., 2008).
Crystal Structure and Pharmacological Activity Prediction
Research on the synthesis, single crystal X-ray analysis, and prediction of pharmacological activity of derivatives of this compound has been conducted. The study involved quantum-chemical calculations and molecular docking to predict anti-hepatitis B activity, which was confirmed by experimental in vitro studies to be a potent HBV inhibitor (Ivachtchenko et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antimicrobial activity, suggesting potential targets could be enzymes or proteins essential for microbial growth and survival .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to inhibition of essential biological processes .
Biochemical Pathways
Based on the antimicrobial activity of similar compounds, it can be inferred that it may interfere with the synthesis of key biomolecules in microbes, disrupting their growth and survival .
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity, suggesting that this compound may also have the potential to inhibit the growth of microbes .
properties
IUPAC Name |
5-phenyl-3-prop-2-ynylimidazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-2-8-15-9-14-11(12(15)13)10-6-4-3-5-7-10/h1,3-7,9H,8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLYVZILXKPOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=NC(=C1N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl (1R,5S)-6-[(6-chloropyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2438882.png)
![N'-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B2438886.png)
![6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2438889.png)



![4-benzoyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2438897.png)
![3-methyl-4-oxo-N-phenyl-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)

![Methyl 2-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-3-oxopropyl]sulfanyl}benzenecarboxylate](/img/structure/B2438900.png)

